N-(1-methylpiperidin-4-yl)butyramide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(1-methylpiperidin-4-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-3-4-10(13)11-9-5-7-12(2)8-6-9/h9H,3-8H2,1-2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEBCXOOFCUUNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1CCN(CC1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Classification and Nomenclature of N 1 Methylpiperidin 4 Yl Butyramide Within Amine and Piperidine Chemistry
N-(1-methylpiperidin-4-yl)butyramide is a distinct organic molecule that can be classified based on its constituent functional groups. Its chemical structure consists of a butyramide (B146194) group attached to a 1-methylpiperidine (B42303) ring.
From a structural standpoint, it is a tertiary amine due to the nitrogen atom in the piperidine (B6355638) ring being bonded to three carbon atoms (two within the ring and one in the methyl group). It is also classified as a secondary amide, as the nitrogen of the amide group is bonded to one acyl group and one alkyl group.
The systematic IUPAC name for this compound is N-(1-methylpiperidin-4-yl)butanamide . This nomenclature precisely describes the molecular architecture: a butanamide group connected to the 4-position of a piperidine ring that is substituted with a methyl group at the nitrogen atom (position 1).
| Structural Feature | Classification |
| Core Heterocycle | Piperidine |
| Amine Type | Tertiary Amine |
| Amide Type | Secondary Amide |
| Substituent at Piperidine N-1 | Methyl Group |
| Substituent at Piperidine C-4 | Butyramide Group |
Overview of Piperidine Derivatives in Medicinal Chemistry and Drug Discovery
The piperidine (B6355638) ring is a fundamental scaffold in medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds. nih.govencyclopedia.pubnih.gov This six-membered heterocycle, containing five carbon atoms and one nitrogen atom, is a versatile building block for drug design due to its ability to confer desirable pharmacokinetic properties. nih.gov
Piperidine derivatives are integral to more than twenty classes of pharmaceuticals, demonstrating their wide-ranging therapeutic potential. encyclopedia.pubnih.gov Their applications span a multitude of medical fields, including:
Central Nervous System Disorders: Piperidine-containing compounds are used as antipsychotics, analgesics, and treatments for Alzheimer's disease. encyclopedia.pubresearchgate.netijnrd.org For instance, donepezil, a treatment for Alzheimer's, incorporates a piperidine moiety. nih.govijnrd.org
Oncology: Certain derivatives exhibit anticancer properties. encyclopedia.pubresearchgate.net
Infectious Diseases: The piperidine structure is found in some antibiotics and antiviral agents. encyclopedia.pubresearchgate.net
Cardiovascular Health: Some antihypertensive drugs are based on the piperidine framework. researchgate.net
The prevalence of the piperidine nucleus is also evident in nature, with many alkaloids possessing this ring system and exhibiting significant biological activity. encyclopedia.pubnih.gov Notable examples include morphine, a potent analgesic, and atropine, used to treat bradycardia. encyclopedia.pub The widespread use and diverse applications of piperidine derivatives underscore their importance in the ongoing quest for new and effective therapeutic agents. nih.govnih.gov
Current Research Landscape and Gaps Pertaining to N 1 Methylpiperidin 4 Yl Butyramide
Retrosynthetic Analysis and Key Precursors for this compound
Retrosynthetic analysis of this compound identifies the central amide bond as the primary point for disconnection. This cleavage simplifies the target molecule into two key precursors: 4-amino-1-methylpiperidine (B1301898) and a source of the butyryl group, such as butyric acid or its more reactive derivative, butyryl chloride.
Key Precursors Identified:
1-Methyl-4-piperidone
4-Amino-1-methylpiperidine
Butyric acid
Butyryl chloride
Established Synthetic Routes for the N-Methylated Piperidine Core
Reductive Amination Approaches Utilizing 1-Methyl-4-piperidone
A prevalent and efficient method for synthesizing the 4-amino-1-methylpiperidine precursor is the reductive amination of 1-methyl-4-piperidone. This reaction introduces the amine functionality at the 4-position of the piperidine ring. The process involves the reaction of the ketone with an amine source, such as aniline, to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. This transformation is fundamental in the synthesis of many pharmaceutical compounds, including analogs of fentanyl, where reductive amination of a piperidone core is a key step. dtic.milosti.govnih.gov
Several reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride being common choices due to their selectivity and mild reaction conditions. dtic.milfigshare.com Acid-catalyzed palladium hydrogenation has also been utilized for similar transformations. dtic.mil
Table 1: Comparison of Reducing Agents for Reductive Amination of Piperidones
| Reducing Agent | Typical Substrate | Key Features & Conditions | Reference |
|---|---|---|---|
| Sodium Triacetoxyborohydride (STAB) | N-BOC-4-piperidone and aniline | Mild and selective; commonly used in modern organic synthesis. Reaction proceeds efficiently in solvents like dichloromethane. | dtic.mil |
| Sodium Cyanoborohydride | Ketones and amines | Effective but more toxic than STAB. Requires careful pH control. | dtic.mil |
| Palladium Catalysis (H₂) | N-BOC-4-piperidone and aniline | Involves acid catalysis and hydrogen gas. A "greener" alternative to borohydride (B1222165) reagents. | dtic.mil |
Alternative Cyclization and Functionalization Strategies for Piperidine Scaffolds
Beyond the functionalization of pre-formed piperidone, the piperidine ring itself can be constructed through various synthetic strategies. These methods offer alternative pathways to the core structure, which can then be further modified to yield the desired intermediate.
Hydrogenation of Pyridines: A classical approach involves the catalytic hydrogenation of pyridine (B92270) derivatives to yield the corresponding saturated piperidine ring. nih.govdtic.mil This method often requires transition metal catalysts like rhodium or ruthenium and can be performed under various pressures and temperatures. nih.govorganic-chemistry.org
Intramolecular Cyclization: Numerous methods exist to form the piperidine ring via intramolecular ring closure. nih.gov These can be categorized by the type of reaction, including metal-catalyzed cyclizations, radical-mediated cyclizations, and electrophilic cyclizations. nih.govajchem-a.com For instance, a one-pot synthesis from halogenated amides has been developed, integrating amide activation, reduction, and intramolecular nucleophilic substitution to form piperidines under mild, metal-free conditions. mdpi.comnih.gov
Multi-Component Reactions: These strategies involve combining three or more reactants in a single step to construct the piperidine scaffold, offering high efficiency and atom economy. researchgate.net
Cyclization of Amino Alcohols: Primary amines can undergo N-heterocyclization with diols, catalyzed by iridium complexes, to form cyclic amines, including piperidines. organic-chemistry.org
Table 2: Overview of Alternative Piperidine Synthesis Strategies
| Strategy | Description | Advantages | Reference |
|---|---|---|---|
| Hydrogenation of Pyridines | Reduction of the aromatic pyridine ring to a saturated piperidine ring using catalysts like Rh/C or RuCl₃. | Utilizes readily available starting materials. | nih.govorganic-chemistry.org |
| Intramolecular Cyclization | Formation of the ring from an open-chain precursor, often an amino alcohol or halogenated amide. | Allows for the construction of highly substituted piperidines. Can be performed in one pot. | nih.govmdpi.com |
| N-Heterocyclization of Amines with Diols | Reaction of primary amines with 1,5-diols catalyzed by a Cp*Ir complex. | Provides good to excellent yields for various cyclic amines. | organic-chemistry.org |
| Microwave-Assisted Cyclocondensation | One-pot synthesis from alkyl dihalides and primary amines under microwave irradiation in an aqueous medium. | Simple, efficient, and rapid. | organic-chemistry.org |
Amide Bond Formation Strategies for Incorporating the Butyramide Moiety
The final and crucial step in the synthesis of this compound is the formation of the amide bond between the 4-amino-1-methylpiperidine core and the butyryl group. This can be achieved through several reliable methods, primarily involving the reaction of the amine with either a reactive acyl chloride or a carboxylic acid activated by a coupling reagent.
Acid Chloride Coupling Methodologies
The reaction of an amine with an acyl chloride is a rapid and often high-yielding method for amide synthesis. libretexts.org In this case, 4-amino-1-methylpiperidine is treated with butyryl chloride. The reaction is typically performed in an aprotic solvent, and a non-nucleophilic base, such as triethylamine (B128534) or pyridine, is added to neutralize the hydrogen chloride (HCl) gas that is formed as a byproduct. fishersci.co.uk This prevents the protonation of the starting amine, which would render it unreactive. This acylation method is widely used in the synthesis of related compounds, such as fentanyl, where propionyl chloride is the acylating agent. osti.gov
The general reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate which then collapses to form the amide and eliminate the chloride ion. youtube.com
Coupling Reagent-Mediated Amidation
An alternative to using acyl chlorides is the direct coupling of a carboxylic acid (butyric acid) with the amine, facilitated by a coupling reagent. researchgate.net This approach avoids the need to prepare the often-moisture-sensitive acyl chloride. Coupling reagents activate the carboxylic acid by converting its hydroxyl group into a better leaving group, thereby facilitating the nucleophilic attack by the amine. researchgate.net
A wide variety of coupling reagents are available, each with its own mechanism and applications.
Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. fishersci.co.ukpeptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily converted to the amide upon reaction with the amine. fishersci.co.uk
Uronium/Aminium Salts: Reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) and HBTU are highly efficient and known for fast reaction times and minimizing side reactions. peptide.com
Phosphonium Salts: Reagents like BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP are also effective, particularly for challenging couplings. peptide.com
Table 3: Common Coupling Reagents for Amide Bond Formation
| Reagent Class | Example(s) | Key Characteristics | Reference |
|---|---|---|---|
| Carbodiimides | DCC, DIC, EDC | Common and cost-effective. Forms a reactive O-acylisourea intermediate. Byproducts may require specific purification methods. | fishersci.co.ukpeptide.com |
| Uronium/Aminium Salts | HATU, HBTU, TBTU | Highly efficient, rapid reaction times, and low rates of racemization for chiral substrates. | peptide.com |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Very effective, especially for sterically hindered or less reactive substrates. | peptide.com |
| Phosphonic Anhydrides | T3P (1-Propylphosphonic Anhydride) | Used for synthesizing bispyridine-based ligands via amide coupling. | nih.gov |
Stereochemical Control and Chiral Synthesis of this compound and Analogues
While this compound itself is achiral, the introduction of substituents on the piperidine ring or the butyramide side chain can create chiral centers, necessitating stereocontrolled synthetic methods. The development of chiral syntheses for analogues is critical, as stereoisomers can exhibit significantly different biological activities.
General strategies for the asymmetric synthesis of substituted piperidines often involve either the hydrogenation of chiral pyridine precursors or the cyclization of chiral acyclic amines. mdpi.comnih.gov The primary challenge lies in achieving high stereo- and regioselectivity, which can often be addressed through the use of chiral ligands and catalysts. nih.gov
Key approaches to chiral piperidine synthesis that can be applied to analogues of this compound include:
Enantioselective Cyclization: Methods like the enantioselective intramolecular 6-exo aza-Heck cyclization of alkenylcarbamates, which proceeds under redox-neutral conditions using a chiral P-O ligand, offer a pathway to chiral piperidines. nih.gov
Radical-Mediated Cyclization: The cyclization of aminonitriles, formed through the enantioselective cyanidation of amines using a chiral copper(II) catalyst, can produce chiral piperidines upon treatment with reagents like DIBAL-H. nih.gov
Resolution of Racemates: A classic and effective method involves the synthesis of a racemic mixture of a key intermediate, followed by resolution using a chiral acid to separate the enantiomers. This approach was successfully used in the synthesis of the stereoisomers of ohmefentanyl, a potent analgesic with a 3-methyl-4-anilinopiperidine core. nih.gov
In the synthesis of ohmefentanyl, a compound structurally related to this compound analogues, the eight possible stereoisomers were synthesized by reacting optically active 3-methyl-N-phenyl-4-piperidinamines with (R)- or (S)-styrene oxide. nih.gov The absolute configurations of the final products were confirmed by X-ray analysis, highlighting the profound impact of stereochemistry on biological activity. nih.gov For instance, the analgesic potency of the different isomers of ohmefentanyl varied dramatically, with (3R,4S,2'S)-(+)-cis-1b being approximately 13,100 times more potent than morphine, while its antipode was one of the least potent isomers. nih.gov These findings underscore the importance of stereochemical control in designing potent piperidine-based compounds.
Synthesis of this compound Analogues and Derivatives for Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. For this compound, SAR studies typically involve systematic modifications at three key positions: the piperidine nitrogen substituent, the butyramide side chain, and the piperidine ring itself.
Modifications on the Piperidine Nitrogen Substituent
The N-methyl group of this compound is a primary target for modification to explore its influence on receptor binding and functional activity. Researchers have synthesized a wide array of analogues by replacing the methyl group with various other substituents. A common modification is the substitution of the N-methyl group with an N-phenethyl group, a feature present in many potent opioid analgesics. journalagent.comiowa.gov
Further investigations have explored the impact of substituting the aromatic ring of the N-benzyl or N-phenethyl group. nih.gov For example, in a series of N-(1-benzylpiperidin-4-yl)arylacetamides, substitutions on the benzyl (B1604629) group's aromatic ring led to a similar or slightly decreased affinity for sigma1 receptors. nih.gov Quaternization of the N-methyl piperidine with different phenacyl halides has also been explored to evaluate the resulting derivatives for potential analgesic activity. journalagent.com
Table 1: Examples of Modifications on the Piperidine Nitrogen for SAR Studies
| Base Scaffold | N-Substituent | Resulting Compound Class | Reference |
|---|---|---|---|
| 4-Anilinopiperidine | Phenethyl | Fentanyl Analogues | iowa.gov |
| N-Piperidinyl-Arylacetamide | Substituted Benzyl | Sigma Receptor Ligands | nih.gov |
| N-Methyl Piperidine | Phenacyl Halides | Quaternary Ammonium Salts | journalagent.com |
Variations within the Butyramide Side Chain
The butyramide (butanoyl) side chain is another critical component for molecular interaction. Its length, flexibility, and the nature of the acyl group can significantly affect a compound's properties. SAR studies have investigated replacing the butanoyl group with a variety of other acyl moieties.
For instance, in fentanyl-related structures, replacing the analogous propionyl group with an acryloyl, cyclopropanecarbonyl, or furanoyl group has been documented. iowa.govnih.gov Specifically, N-Phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]butanamide (Butyrfentanyl) is a direct analogue where the propionamide (B166681) in fentanyl is extended to a butyramide. nih.gov Studies on N-(1-benzylpiperidin-4-yl)arylacetamides involved replacing the phenylacetamide moiety with thiophene, naphthyl, indole, imidazole (B134444), or pyridyl rings, which resulted in significant changes in receptor affinity. nih.gov Replacement with imidazole or pyridyl rings, for example, caused a more than 60-fold loss in affinity for sigma1 receptors. nih.gov
Table 2: Examples of Variations in the Amide Side Chain for SAR Studies
| Base Scaffold | Amide Side Chain | Resulting Compound Name/Class | Reference |
|---|---|---|---|
| N-(1-phenethylpiperidin-4-yl)-N-phenyl | Butyramide | Butyryl fentanyl | iowa.govnih.gov |
| N-(1-phenethylpiperidin-4-yl)-N-phenyl | Furan-2-carboxamide | Furanyl fentanyl | iowa.gov |
| N-(1-phenethylpiperidin-4-yl)-N-phenyl | Acrylamide | Acryl fentanyl | iowa.gov |
| N-(1-phenethylpiperidin-4-yl)-N-phenyl | Cyclopropanecarboxamide | Cyclopropyl fentanyl | iowa.gov |
| N-(1-benzylpiperidin-4-yl) | Thienylacetamide | Sigma Receptor Ligand | nih.gov |
Derivatization of the Piperidine Ring System
Modifications to the piperidine ring itself offer another avenue for probing SAR. These changes can alter the conformation of the molecule and its orientation within a binding pocket. Derivatization can include the introduction of substituents onto the ring or the creation of more rigid, bridged ring systems.
The synthesis of 4-methyl fentanyl, which introduces a methyl group at the 4-position of the piperidine ring, is a notable example of this type of modification. researchgate.net In a different approach, bridged piperidine analogues have been synthesized to conformationally constrain the piperidine ring and explore receptor-preferred conformations. nih.gov These bridged systems, such as 2-azanorbornane and nortropane derivatives, can enhance drug-like properties by increasing the molecule's sp³ character. nih.gov The synthesis of these complex structures often begins with precursors that allow for stereochemically unambiguous product formation. nih.gov
Conformational Analysis and Topographical Influences on Biological Activity
The three-dimensional arrangement of a molecule, its conformation, is a pivotal determinant of its biological activity. For this compound and its analogs, the flexibility of the piperidine ring and the orientation of its substituents significantly influence how the molecule interacts with its biological target. The piperidine ring typically adopts a chair conformation, which minimizes steric strain. The orientation of the substituents on this ring, whether axial or equatorial, can profoundly affect binding affinity.
Impact of Functional Group Modifications on Ligand-Target Interactions
Modifying the functional groups on the this compound scaffold is a key strategy for exploring and optimizing its interaction with biological targets. Each part of the molecule—the N-methylpiperidine ring, the butyramide side chain, and any additional substituents—can be systematically altered to probe the SAR.
N-Substituent on the Piperidine Ring : The N-methyl group is a common feature in many biologically active piperidine derivatives. Altering this group can significantly impact activity. For example, replacing the methyl group with larger alkyl or aralkyl groups, such as a phenethyl group, is a common modification in the fentanyl series of opioids, often leading to a dramatic increase in potency. researchgate.netnih.gov This suggests that the N-substituent may engage in important hydrophobic or van der Waals interactions within the binding pocket.
Acyl Group of the Amide : The butyramide moiety provides a hydrogen bond donor (N-H) and acceptor (C=O), which are critical for anchoring the ligand to the target receptor. Shortening or lengthening the alkyl chain (from butyryl to acetyl or propionyl, for instance) can affect the positioning of the molecule in the binding site. Introducing unsaturation or branching in this chain can also influence potency and selectivity. In fentanyl analogs, the propionamide group is optimal for mu-opioid receptor affinity. researchgate.net
Substitutions on the Piperidine Ring : Adding substituents to the piperidine ring itself can introduce steric constraints and new interaction points. For example, the incorporation of a 4-phenyl group into 4-anilidopiperidines led to a novel class of potent opioid analgesics. nih.gov
The nature of these modifications directly influences the non-covalent interactions (e.g., hydrogen bonds, ionic bonds, hydrophobic interactions) between the ligand and the target protein. nih.gov For instance, adding a hydroxyl group can introduce a new hydrogen bonding opportunity, potentially increasing binding affinity, while adding a halogen atom can alter electronic properties and engage in halogen bonding. nih.gov
Stereochemical Effects on Pharmacological Potency and Selectivity
Stereochemistry, the 3D arrangement of atoms in a molecule, is a critical factor in pharmacology. When chiral centers are present in analogs of this compound, the different stereoisomers can exhibit vastly different potencies and selectivities. This is because biological targets, such as receptors and enzymes, are themselves chiral and will interact preferentially with one stereoisomer over another.
A prominent example is seen in the fentanyl analog, ohmefentanyl, which has three chiral centers. Studies on its eight optically active isomers revealed extreme differences in analgesic activity. The (3R,4S,2'S)-(+)-cis isomer was found to be 13,100 times more potent than morphine, whereas its antipode was one of the least potent isomers. nih.gov This high degree of stereospecificity highlights the precise conformational and configurational requirements of the mu-opioid receptor. The research concluded that the 3R,4S configuration at the piperidine ring and the S configuration at the phenylethyl side chain were optimal for analgesic potency and receptor affinity. nih.gov
These findings underscore that for any chiral analog of this compound, the absolute configuration of each stereocenter must be carefully considered, as it can be the deciding factor between a highly potent and selective compound and an inactive one. bath.ac.uk
Rational Design Principles for Lead Optimization of this compound Analogues
Rational drug design involves the iterative process of designing and synthesizing new compounds based on an understanding of the SAR. researchgate.net For the lead optimization of this compound analogues, several principles can be applied:
Pharmacophore Modeling : The first step is to identify the key chemical features (the pharmacophore) responsible for the biological activity. For many piperidine-based ligands, this typically includes a basic nitrogen atom, a hydrophobic region, and hydrogen bond donors/acceptors.
Bioisosteric Replacement : This involves replacing functional groups with other groups that have similar physical or chemical properties, with the aim of improving potency, selectivity, or metabolic stability. For example, an amide bond could be replaced with an oxadiazole to alter pharmacokinetic properties while maintaining key interactions. mdpi.com
Conformational Restriction : Introducing rigidity into the molecule, for instance by incorporating rings or double bonds, can lock it into its bioactive conformation. This can increase affinity by reducing the entropic penalty of binding and may also enhance selectivity.
Structure-Based Design : If the 3D structure of the biological target is known, computational docking can be used to predict how analogues will bind. This allows for the design of new molecules with improved complementarity to the binding site.
By systematically applying these principles, medicinal chemists can modify the lead compound, this compound, to develop analogues with superior pharmacological profiles.
Computational Approaches to SAR Prediction (e.g., QSAR, Docking Studies)
Computational chemistry provides powerful tools for predicting the biological activity of novel compounds and understanding SAR at a molecular level, accelerating the drug design process. nih.gov
Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. mdpi.com For this compound analogues, a QSAR model could be developed by calculating various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) for a set of synthesized compounds with known activities. nih.govderpharmachemica.com Statistical methods are then used to create an equation that predicts the activity of new, unsynthesized analogues. Such models have been successfully developed for fentanyl analogues to predict their mu-opioid receptor binding affinities. mdpi.comresearchgate.net
Molecular Docking : Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com This method requires the 3D structure of the target, which can be obtained from X-ray crystallography or homology modeling. Docking studies can provide valuable insights into the specific interactions between this compound analogues and their binding site, explaining why certain functional groups increase or decrease activity. researchgate.net For example, docking can reveal key hydrogen bonds or hydrophobic interactions, guiding the rational design of more potent inhibitors. nih.gov Molecular dynamics simulations can further refine these predictions by modeling the dynamic behavior of the ligand-protein complex over time, assessing its stability. mdpi.com
Interactive Data Table: SAR of Selected Piperidine Analogs Below is a summary of findings from SAR studies on compounds related to this compound.
| Compound Class | Modification | Effect on Activity | Reference |
| Fentanyl Analogs | Replacement of N-phenethyl with other groups | Potency is highly sensitive to this substitution. | researchgate.net |
| 4-Anilidopiperidines | Addition of 4-phenyl group | Led to a novel class of potent analgesics. | nih.gov |
| Ohmefentanyl Isomers | (3R,4S,2'S) vs. its antipode | Extreme difference in analgesic potency (highly stereospecific). | nih.gov |
| N-(1-benzylpiperidin-4-yl)phenylacetamides | Halogen substitution on phenyl ring | Generally increased affinity for sigma2 receptors. | nih.gov |
| N-(1-benzylpiperidin-4-yl)phenylacetamides | Electron-donating group (e.g., OH, OMe) | Resulted in weak or negligible affinity for sigma2 receptors. | nih.gov |
Receptor Binding and Functional Assays
The histamine (B1213489) H4 receptor (H4R) is a G protein-coupled receptor primarily expressed on cells of the immune system, including mast cells, eosinophils, dendritic cells, and T cells. nih.govincb.org Its activation by histamine is linked to the modulation of immune responses and inflammatory processes. nih.gov H4R activation can trigger leukocyte chemotaxis and cytokine production, making it a significant therapeutic target for inflammatory and autoimmune disorders such as asthma, allergic rhinitis, and atopic dermatitis. nih.gov
The discovery of the H4 receptor has spurred the development of specific ligands to modulate its activity. nih.gov While various compounds containing piperidine or piperazine (B1678402) scaffolds have been investigated for activity at histamine receptors, specific binding data or functional modulatory activity for this compound at the H4 receptor is not detailed in the available research. nih.govnih.gov For context, other ligands, such as the selective H4R antagonist JNJ7777120, have been studied to probe the receptor's function in inflammatory models. nih.gov
The N-(1-methylpiperidin-4-yl) chemical group is a key structural feature in a class of potent and selective serotonin (B10506) 5-HT1F receptor agonists. researchgate.netnih.gov While direct data on this compound is not available, related compounds have been extensively studied. For instance, Lasmiditan (2,4,6-trifluoro-N-[6-[(1-methylpiperidin-4-yl)carbonyl]pyridin-2yl]benzamide) is a high-affinity, selective 5-HT1F receptor agonist. nih.gov
In vitro binding assays have demonstrated the high affinity and selectivity of these related compounds. nih.gov These agonists are investigated for their potential therapeutic effects, particularly in the context of migraine. A key preclinical model used to assess this activity is the inhibition of dural plasma protein extravasation, which is a marker of trigeminal nerve stimulation relevant to migraine pathophysiology. nih.gov Potent 5-HT1F receptor agonists that contain the N-(1-methylpiperidin-4-yl) moiety have been shown to effectively inhibit this process. nih.gov
| Receptor | Ki (nM) | Selectivity vs. 5-HT1F |
|---|---|---|
| 5-HT1F | 2.21 | - |
| 5-HT1B | 1043 | >470-fold |
| 5-HT1D | 1357 | >610-fold |
Data derived from preclinical profile of Lasmiditan. nih.gov
SLC15A4: The Solute Carrier Family 15 Member 4 (SLC15A4) is a transporter protein located in the endolysosomes of immune cells. nih.gov It is crucial for the signaling of specific Toll-like receptors (TLRs 7-9) and nucleotide-binding oligomerization domain-containing protein (NOD) sensors. nih.gov Given its role in pathways that can lead to autoinflammation and autoimmunity, SLC15A4 is considered a druggable target for these conditions. nih.gov While chemical probes have been developed to inhibit its function, there is no published evidence to date linking this compound to SLC15A4 activity. nih.gov
CDK9: Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation and is a therapeutic target in oncology, particularly for cancers driven by transcriptional dysregulation. nih.gov Research into CDK9 inhibitors has led to the development of various small molecules, some of which feature piperidine-based scaffolds. For example, N-(5-(((5-(1,1-dimethylethyl)-2-oxazolyl)methyl)thio)-2-thiazolyl)-4-piperidinecarboxamide is a known CDK inhibitor. nih.gov However, specific inhibitory or binding activity of this compound against CDK9 has not been reported in the reviewed literature. nih.govnih.gov
In Vitro Cellular Activity and Phenotypic Screening
There is no scientific literature available that assesses the antifungal activity of this compound against model organisms such as Yarrowia lipolytica, Aspergillus species, or Candida species. These organisms are significant in the study of fungal infections and the search for new antifungal agents, with Y. lipolytica (also known as Candida lipolytica) being recognized as an emerging opportunistic yeast pathogen. Research in this area is active, but has focused on other chemical classes of compounds.
The modulation of immune cell function is often achieved by targeting receptors and pathways that initiate or regulate inflammatory responses. As previously noted, the H4 receptor and the SLC15A4 transporter are key players in these processes. nih.govnih.gov
TLR/NOD Signaling: The SLC15A4 transporter is fundamentally linked to the function of endolysosomal TLRs (7, 8, and 9) and NOD proteins. nih.gov By transporting specific ligands across the lysosomal membrane, SLC15A4 enables these receptors to detect pathogenic or endogenous signals, which in turn activates downstream inflammatory pathways, such as those leading to the production of type I interferons. nih.gov Inhibition of SLC15A4 has been shown to suppress these TLR and NOD-mediated functions in immune cells. nih.gov Fentanyl and its analogs have also been shown to modulate immune responses, in some cases through the TLR4/MD-2 complex. frontiersin.org However, the specific effect of this compound on these signaling cascades has not been documented.
Cell-Based Assays for Target Engagement and Pathway Activation
No information is available regarding the use of cell-based assays to determine the target engagement and pathway activation of this compound.
In Vivo Preclinical Efficacy Models (Non-Human Organisms, Non-Toxicological)
Animal Models of Inflammation (e.g., zymosan-induced peritonitis, colitis)
There are no published studies detailing the efficacy of this compound in animal models of inflammation.
Preclinical Models for Pruritus (e.g., histamine-induced scratching)
Research on the effects of this compound in preclinical models of pruritus has not been found in the public literature.
Exploratory Models for Potential Therapeutic Areas
No exploratory studies suggesting potential therapeutic applications for this compound have been identified.
Mechanistic Investigations at the Molecular and Cellular Level
Molecular Target Identification and Validation
Direct binding assays for N-(1-methylpiperidin-4-yl)butyramide are not extensively documented in the available scientific literature. However, the chemical structure suggests several potential molecular targets based on the activity of analogous compounds.
Potential for Enzyme Inhibition:
Structurally related N-acyl-4-arylaminopiperidines have been investigated as potential inhibitors of FabI, an enoyl-acyl carrier protein reductase essential for bacterial fatty acid biosynthesis. nih.gov In a study on these analogs, molecular docking simulations indicated that they fit within the catalytic domain of S. aureus FabI, suggesting a potential antibacterial mechanism. nih.gov Although this compound lacks the aryl-amino moiety of these specific inhibitors, the shared N-acyl-piperidine core suggests that enzyme inhibition is a plausible area for investigation.
Another class of enzymes, Acyl-CoA:cholesterol acyltransferases (ACAT), are inhibited by certain 1,4-diarylpiperidine-4-methylureas. nih.gov One such compound, with a complex substitution pattern, demonstrated an IC50 value of 18 nM for ACAT inhibition. nih.gov This highlights the potential for piperidine (B6355638) derivatives to interact with enzymes involved in lipid metabolism.
Potential for Receptor Interaction:
The N-methylpiperidin-4-yl moiety is a common feature in ligands for various receptors in the central nervous system. For instance, N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide (ACP-103) is a potent inverse agonist of the 5-hydroxytryptamine (5-HT)2A receptor, with a pKi of 9.3 in membrane binding assays. nih.govresearchgate.net This compound demonstrated high affinity and inverse agonist activity in cell-based functional assays. nih.govresearchgate.net
Furthermore, the N-substituted piperidine scaffold is central to the structure of many potent opioid receptor ligands. incb.org For example, butyrylfentanyl, which is N-(1-phenethylpiperidin-4-yl)-N-phenylbutyramide, is a potent µ-opioid receptor agonist. incb.orgnih.gov While this compound is a much simpler molecule, the shared butyramide (B146194) and N-substituted piperidine groups suggest that opioid receptors could be a potential, though unconfirmed, target class.
A summary of potential molecular targets for structurally related compounds is presented in Table 1.
| Potential Target Class | Example Analog | Observed Activity | Reference |
| Bacterial Enzymes | N-acyl-4-arylaminopiperidines | Inhibition of FabI | nih.gov |
| Mammalian Enzymes | 1,4-diarylpiperidine-4-methylureas | Inhibition of ACAT | nih.gov |
| G-Protein Coupled Receptors | ACP-103 | 5-HT2A Receptor Inverse Agonism | nih.govresearchgate.net |
| G-Protein Coupled Receptors | Butyrylfentanyl | µ-Opioid Receptor Agonism | incb.orgnih.gov |
Elucidation of Ligand-Receptor Interaction Mechanisms
The specific interactions between this compound and any putative receptor are not defined. However, by examining the ligand-receptor interactions of its structural analogs, we can infer potential binding modes.
For N-acyl-4-arylaminopiperidines that inhibit FabI, docking studies have shown that these molecules occupy the catalytic domain of the enzyme, mimicking the binding of other known inhibitors. nih.gov The interaction is likely stabilized by a combination of hydrophobic and hydrogen bonding interactions within the active site.
In the case of the 5-HT2A receptor inverse agonist ACP-103, the N-methylpiperidine group is expected to play a crucial role in anchoring the molecule within the receptor's binding pocket. The protonated nitrogen of the piperidine ring can form a key ionic interaction with a conserved aspartate residue in transmembrane helix 3, a common feature for many aminergic GPCR ligands. The butyramide moiety would likely extend into a more hydrophobic sub-pocket, with the carbonyl group potentially forming hydrogen bonds with nearby amino acid residues.
Characterization of Downstream Signaling Pathways and Cellular Responses
The downstream signaling pathways activated or inhibited by this compound are contingent on its molecular target, which remains to be definitively identified. Based on the activities of its analogs, several possibilities exist.
If this compound were to act as a 5-HT2A receptor inverse agonist, similar to ACP-103, it would be expected to reduce the constitutive activity of the receptor. nih.govresearchgate.net 5-HT2A receptors are Gq/11-coupled, and their activation leads to the stimulation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate to inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and activation of protein kinase C. As an inverse agonist, this compound would suppress this pathway, leading to a decrease in downstream signaling events.
Conversely, if the compound were to act as a µ-opioid receptor agonist, like butyrylfentanyl, it would activate Gi/o-coupled signaling pathways. nih.gov This would lead to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, and the inhibition of voltage-gated calcium channels. nih.gov Cellular responses would include hyperpolarization and reduced neuronal excitability. Some fentanyl analogs have been shown to induce a higher maximum response in G-protein signaling compared to the reference agonist DAMGO. nih.gov
A summary of potential downstream signaling pathways based on analog activity is presented in Table 2.
| Putative Target | Signaling Pathway | Key Cellular Response | Reference |
| 5-HT2A Receptor (as inverse agonist) | Inhibition of Gq/11 signaling | Decreased intracellular calcium | nih.govresearchgate.net |
| µ-Opioid Receptor (as agonist) | Activation of Gi/o signaling | Decreased cAMP, neuronal hyperpolarization | nih.gov |
Investigation of Cellular Uptake, Transport, and Subcellular Localization
The cellular uptake of this compound would likely occur via passive diffusion across the cell membrane, a process influenced by its physicochemical properties such as lipophilicity and size. The presence of the tertiary amine in the piperidine ring, which would be protonated at physiological pH, could also make it a substrate for other transporters, such as organic cation transporters, but this remains speculative.
Once inside the cell, its subcellular localization would depend on its molecular targets. If it interacts with receptors on the cell surface, its primary site of action would be the plasma membrane. If it targets intracellular enzymes, it would need to be distributed in the cytoplasm or specific organelles. The metabolism of structurally related fentanyl analogs involves N-dealkylation and hydroxylation, suggesting that this compound could be metabolized in the liver by cytochrome P450 enzymes. diva-portal.org The resulting metabolites may have different transport and localization properties.
Metabolic Pathways and Biotransformation Studies in Vitro and Preclinical in Vivo
In Vitro Metabolic Stability Assessment (e.g., Human Liver Microsomes, Hepatocyte Incubations)
In vitro metabolic stability assays are crucial for predicting the in vivo clearance of a compound. These assays typically involve incubating the compound with human liver microsomes (HLM) or hepatocytes and measuring its rate of disappearance over time. acs.org HLMs contain a high concentration of cytochrome P450 (CYP450) enzymes, the primary drivers of Phase I metabolism. acs.org Hepatocyte incubations offer a more complete model, as they contain both Phase I and Phase II enzymes, as well as transporters. acs.org
For compounds containing a 4-aminopiperidine (B84694) moiety, studies have shown a range of metabolic stabilities, from high to moderate clearance in human liver microsomes. acs.orgnih.gov For instance, some related 4-aminopiperidine scaffolds have demonstrated very short half-lives (T₁/₂) of less than two minutes in rat liver microsome incubations, indicating high clearance and extensive metabolism. nih.gov The metabolic clearance of many 4-aminopiperidine drugs is predominantly catalyzed by the CYP3A4 isoform of cytochrome P450. acs.orgnih.gov Given these precedents, N-(1-methylpiperidin-4-yl)butyramide is expected to be a substrate for CYP enzymes and exhibit moderate to high metabolic turnover.
Table 1: Representative In Vitro Metabolic Stability of Structurally Related Piperidine (B6355638) Compounds
| Compound Type | In Vitro System | Key Finding | Probable Outcome for this compound |
| 4-Aminopiperidine Derivatives | Human Liver Microsomes | Moderate to high clearance, primarily via CYP3A4. acs.orgnih.gov | Susceptible to significant first-pass metabolism. |
| 4-Aminopiperidine Scaffold | Rat Liver Microsomes | T₁/₂ < 2 minutes. nih.gov | Rapid intrinsic clearance. |
| Thioridazine (piperidine-containing) | Human Liver Microsomes | N-demethylation catalyzed by CYP1A2 and CYP3A4. researchgate.net | N-demethylation is a likely metabolic pathway. |
Identification and Characterization of Phase I Metabolites
Phase I metabolism introduces or exposes functional groups on the parent compound. For this compound, the primary Phase I pathways are predicted to be hydroxylation, N-dealkylation, N-oxidation, and amide hydrolysis. acs.orgnih.gov
Hydroxylation is a common metabolic reaction catalyzed by CYP450 enzymes. For this compound, this can occur at several positions:
Piperidine Ring Hydroxylation: Oxidation can occur at the carbon atoms of the piperidine ring, most likely at the C-2 or C-3 positions. Ring α-oxidation can lead to the formation of lactam derivatives. nih.govresearchgate.net
Side Chain Hydroxylation: The butyryl side chain can also undergo hydroxylation at various carbons.
These hydroxylated metabolites are often intermediates for subsequent Phase II conjugation reactions.
N-dealkylation is a predominant metabolic pathway for many therapeutic agents containing a 4-aminopiperidine moiety. acs.orgnih.gov This reaction is mainly catalyzed by CYP3A4 and, to a lesser extent, other CYP isoforms. acs.orgnih.gov The mechanism involves the CYP450-catalyzed hydroxylation of the carbon atom of the alkyl group that is directly attached to the nitrogen (the α-carbon). nih.gov This creates an unstable carbinolamine intermediate that spontaneously decomposes. nih.gov
For this compound, the most probable N-dealkylation pathway is the removal of the methyl group from the piperidine nitrogen (N-demethylation). This would result in the formation of the secondary amine metabolite, N-(piperidin-4-yl)butyramide , and formaldehyde. nih.gov
Tertiary amines, such as the N-methylpiperidine moiety in the target compound, are susceptible to N-oxidation. This reaction is catalyzed by both CYP enzymes and flavin-containing monooxygenases (FMOs). nih.govnih.gov The reaction involves the direct oxidation of the tertiary nitrogen atom to form an N-oxide. researchgate.net
This pathway would lead to the formation of This compound N-oxide . N-oxide metabolites can sometimes be inactive, but in certain cases, they can be reduced back to the parent tertiary amine in vivo, acting as a form of prodrug. google.com
The amide bond in this compound can be cleaved via hydrolysis. While amide bonds are generally more stable than ester bonds, this reaction can be catalyzed by enzymes such as amidases. pressbooks.pubmasterorganicchemistry.com The enzymatic environment can facilitate the cleavage, which might otherwise require more extreme pH conditions. pressbooks.pubescholarship.org
This hydrolytic cleavage would break the bond between the piperidine ring and the butyryl group, yielding two metabolites: 1-methylpiperidin-4-amine and butyric acid .
Identification and Characterization of Phase II Conjugation Metabolites
Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous polar molecules, which significantly increases water solubility and facilitates excretion. drughunter.com The most common Phase II reaction is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). drughunter.com
The hydroxylated metabolites of this compound, formed during Phase I, would be primary candidates for glucuronidation. The hydroxyl group would be conjugated with glucuronic acid to form a glucuronide conjugate . Other potential Phase II reactions include sulfation, though this is generally less common for such structures compared to glucuronidation. drughunter.com
Table 2: Predicted Phase I and Phase II Metabolites of this compound
| Phase | Metabolic Reaction | Predicted Metabolite(s) | Notes |
| Phase I | N-Dealkylation | N-(piperidin-4-yl)butyramide | A major, predominant pathway for 4-aminopiperidine drugs. acs.orgnih.gov |
| Phase I | N-Oxidation | This compound N-oxide | Common for tertiary amines; catalyzed by CYPs and FMOs. nih.govnih.gov |
| Phase I | Amide Hydrolysis | 1-methylpiperidin-4-amine and Butyric acid | Cleavage of the amide linkage. pressbooks.pubmasterorganicchemistry.com |
| Phase I | Hydroxylation | Hydroxy-N-(1-methylpiperidin-4-yl)butyramide | Occurs on the piperidine ring or butyryl side chain. nih.govresearchgate.net |
| Phase II | Glucuronidation | Hydroxy-metabolite glucuronide | Conjugation of Phase I hydroxylated metabolites. drughunter.com |
Cytochrome P450 (CYP) Isoenzyme Mapping (e.g., CYP3A4, CYP2D6 involvement)
The metabolic conversion of xenobiotics is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes, which are primarily located in the liver. For compounds structurally related to this compound, specifically those containing a 4-aminopiperidine moiety, CYP3A4 has been identified as a major catalyzing isoform. nih.gov Studies on various 4-aminopiperidine-based drugs show that they are extensively metabolized by CYP enzymes, with CYP3A4 playing a crucial role in their N-dealkylation. nih.gov
For instance, the synthetic opioid fentanyl, which possesses a related N-substituted piperidine structure, is primarily metabolized by CYP3A4. mssm.edunih.gov The main metabolic pathway is N-dealkylation at the piperidine nitrogen, leading to the formation of norfentanyl. mssm.edunih.govnih.gov Research using human liver microsomes has demonstrated that inhibitors of CYP3A4, such as ketoconazole (B1673606) and erythromycin, can strongly inhibit fentanyl oxidation. mssm.edunih.gov Furthermore, the rate of norfentanyl production in various human liver samples shows a high correlation with the immunochemically determined levels of CYP3A4. mssm.edunih.gov
While CYP3A4 is often the primary enzyme, other isoforms like CYP2D6 have also been implicated in the metabolism of certain piperidine-containing compounds. doi.org For example, studies on the dopamine (B1211576) D2 receptor modulator (-)-OSU6162, a substituted phenylpiperidine, revealed that while multiple P450 enzymes contribute to its metabolism, CYP2D6 is responsible for the majority of its N-depropylation activity in vitro. doi.org Some recent studies on fentanyl have also suggested that CYP2D6 variants might affect its pharmacokinetics. nih.gov Given these precedents, it is hypothesized that the metabolism of this compound is primarily mediated by CYP3A4, with a potential minor contribution from CYP2D6. The principal reaction is expected to be N-demethylation at the piperidine ring.
Table 1: Predicted Cytochrome P450 Involvement in the Metabolism of this compound
| CYP Isoenzyme | Predicted Role | Primary Metabolic Reaction | Supporting Evidence from Structurally Similar Compounds |
|---|---|---|---|
| CYP3A4 | Major | N-dealkylation (N-demethylation) | Major enzyme in the metabolism of fentanyl and other 4-aminopiperidine drugs. nih.govmssm.edunih.gov |
| CYP2D6 | Minor/Possible | N-dealkylation | Involved in the metabolism of other piperidine-containing compounds like (-)-OSU6162. doi.org |
Preclinical In Vivo Metabolite Profiling in Model Organisms (e.g., Zebrafish larvae)
The zebrafish (Danio rerio) has emerged as a valuable in vivo model for studying drug metabolism due to its genetic and physiological similarities to mammals, including a conserved set of drug-metabolizing enzymes. mdpi.com Studies utilizing zebrafish larvae to investigate the metabolism of various compounds have shown that this model can effectively predict metabolic pathways in humans. mdpi.comfrontiersin.org
In the context of compounds structurally analogous to this compound, such as fentanyl, zebrafish studies have been particularly insightful. A comparative investigation of fentanyl metabolism in zebrafish liver and brain identified a total of 17 metabolites, encompassing both phase I and phase II biotransformations. frontiersin.org In the liver, 16 different metabolites were found, including products of N-dealkylation (norfentanyl), hydroxylation, and subsequent glucuronidation. frontiersin.org The brain showed a smaller set of 8 metabolites, which also included the key N-dealkylation product. frontiersin.org
Based on these findings, a preclinical in vivo study of this compound using a zebrafish model would be expected to yield a specific profile of metabolites. The primary phase I metabolites would likely include the N-demethylated product, N-(piperidin-4-yl)butyramide, resulting from cleavage of the methyl group from the piperidine nitrogen. Other anticipated phase I reactions include hydroxylation at various positions on the piperidine ring or the butyramide (B146194) side chain. These phase I metabolites would then be subject to phase II conjugation, primarily glucuronidation, to facilitate excretion. The zebrafish model, therefore, serves as a robust platform for identifying key biomarkers of exposure and understanding the biotransformation pathways. frontiersin.orgmdpi.com
Table 2: Predicted Metabolites of this compound in a Zebrafish Model
| Metabolic Phase | Predicted Metabolic Reaction | Expected Metabolite(s) | Basis for Prediction |
|---|---|---|---|
| Phase I | N-demethylation | N-(piperidin-4-yl)butyramide | Common pathway for N-substituted piperidines like fentanyl in zebrafish. frontiersin.org |
| Phase I | Hydroxylation | Hydroxy-N-(1-methylpiperidin-4-yl)butyramide (on piperidine ring or butyl chain) | Observed for fentanyl and other compounds in zebrafish models. frontiersin.org |
| Phase II | Glucuronidation | Glucuronide conjugates of phase I metabolites | Common phase II reaction for hydroxylated metabolites in zebrafish. frontiersin.org |
In Silico Prediction of Metabolic Fate and Enzyme Interactions
In silico computational tools have become indispensable for the early prediction of a drug candidate's metabolic fate. nih.gov Software programs such as GLORYx, BioTransformer, SyGMa, and ADMET Predictor are used to forecast potential biotransformation pathways and the enzymes involved, thereby guiding further in vitro and in vivo studies. nih.govmdpi.comnih.gov These tools analyze a molecule's structure to predict sites susceptible to metabolic reactions like oxidation, reduction, and hydrolysis (Phase I), as well as conjugation reactions (Phase II). nih.gov
For new psychoactive substances, including synthetic opioids, combining several in silico tools has proven effective in generating a comprehensive list of potential metabolites. nih.govnih.gov When applied to this compound, these programs would likely predict several key metabolic transformations. The primary predicted pathway would be N-dealkylation of the methyl group from the piperidine ring, a common reaction for tertiary amines. nih.gov Another highly probable reaction is amide hydrolysis, which would cleave the butyramide group, although this is often a less prominent pathway for related compounds like fentanyl compared to N-dealkylation. mssm.edu
Furthermore, in silico models would predict hydroxylation on both the piperidine ring and the aliphatic butyl chain. Following these initial phase I transformations, the software would predict phase II conjugation of the newly introduced hydroxyl groups, primarily with glucuronic acid. Some prediction software can also specify the CYP450 isoforms likely responsible for these transformations, with CYP3A4 and CYP2D6 being the most probable candidates for the oxidative metabolism of this compound based on its structure. nih.govdoi.org These computational predictions provide a valuable theoretical framework that aligns with and complements experimental findings from in vitro and preclinical models. mdpi.com
Table 3: In Silico Predicted Metabolic Pathways for this compound
| Predicted Pathway | Metabolic Reaction Type | Predicted Product Structure | Software Tools Used for Prediction |
|---|---|---|---|
| N-Dealkylation | Phase I Oxidation | N-(piperidin-4-yl)butyramide | SyGMa, BioTransformer, ADMET Predictor nih.govmdpi.com |
| Hydroxylation | Phase I Oxidation | Hydroxylated derivatives (piperidine or butyl chain) | GLORYx, SyGMa, BioTransformer nih.govnih.gov |
| Amide Hydrolysis | Phase I Hydrolysis | 1-methylpiperidin-4-amine and butyric acid | BioTransformer, SyGMa nih.gov |
| Glucuronidation | Phase II Conjugation | Glucuronide conjugates of hydroxylated metabolites | GLORYx nih.gov |
Computational Chemistry and Molecular Modeling
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For a molecule like N-(1-methylpiperidin-4-yl)butyramide, docking simulations would be employed to understand its potential interactions with biological targets such as enzymes or receptors. The process involves placing the 3D structure of the ligand into the binding site of a protein and calculating a "docking score," which estimates the binding affinity. For instance, in studies of other piperidine (B6355638) derivatives, docking has been used to identify key interactions and predict binding scores against various protein targets. benthamdirect.comnih.gov A typical study might reveal hydrogen bonds between the amide group of the ligand and amino acid residues in the receptor, as well as hydrophobic interactions involving the piperidine ring.
Molecular dynamics (MD) simulations build upon the static poses from docking by simulating the movement of atoms over time. An MD simulation of the this compound-protein complex would reveal the stability of the binding pose, the flexibility of the ligand in the binding site, and the conformational changes in both the ligand and the protein upon binding. This technique provides a more dynamic and realistic view of the interaction than static docking.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Receptor A | -7.5 | Asp112, Tyr308 | Hydrogen Bond, π-Alkyl |
| Enzyme B | -6.2 | Phe289, Leu354 | Hydrophobic |
| Receptor C | -8.1 | Ser199, Trp84 | Hydrogen Bond, π-π Stacking |
Pharmacophore Modeling and Virtual Screening Approaches
A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. For a class of compounds including this compound, a pharmacophore model might include features like a hydrogen bond acceptor (the amide carbonyl oxygen), a hydrogen bond donor (the amide N-H), a positive ionizable feature (the N-methylpiperidine nitrogen), and hydrophobic centers.
Once a pharmacophore model is developed, it can be used for virtual screening of large chemical databases to identify other molecules that match the model and are therefore likely to bind to the same target. This approach is a cornerstone of modern drug discovery, allowing for the rapid identification of novel hit compounds. Pharmacophore models have been successfully used to develop unified models for ligands of various receptors, including those that bind piperidine-containing antagonists. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. In a QSAR study involving this compound and its analogs, a series of similar compounds would be synthesized and their biological activity measured.
Computational descriptors for each molecule (e.g., logP, molecular weight, polar surface area, electronic properties) would then be calculated. Statistical methods are used to build a model that correlates these descriptors with activity. A robust 3D-QSAR model, such as those built using Comparative Molecular Field Analysis (CoMFA), can yield statistically significant correlations and high internal predictive ability, often indicated by high conventional r² and cross-validated r² (q²) values. nih.gov Such models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent molecules.
In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties
The pharmacokinetic profile of a potential drug candidate is critical to its success. In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of molecules early in the drug discovery process. nih.govresearchgate.net For this compound, web-based platforms like SwissADME or pkCSM could be used to generate predictions for key drug-like properties. benthamdirect.comresearchgate.net
These predictions are often guided by established rules, such as Lipinski's Rule of Five, which assesses the oral bioavailability of a compound based on properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors. researchgate.net Studies on various piperidine derivatives show that the majority of compounds can demonstrate favorable physicochemical properties, such as high gastrointestinal absorption and compliance with Lipinski's rules, indicating good drug-like characteristics. benthamdirect.comresearchgate.net
| Property | Predicted Value | Interpretation |
|---|---|---|
| Molecular Weight | 198.30 g/mol | Complies with Lipinski's Rule (<500) |
| logP (Octanol/Water) | 1.85 | Complies with Lipinski's Rule (<5) |
| Hydrogen Bond Donors | 1 | Complies with Lipinski's Rule (<5) |
| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's Rule (<10) |
| Topological Polar Surface Area (TPSA) | 32.34 Ų | Good potential for cell membrane permeability |
| Gastrointestinal (GI) Absorption | High | Likely well-absorbed orally |
| Blood-Brain Barrier (BBB) Permeant | Yes | Potential for CNS activity |
Conformational Analysis and Stereoisomerism Impact on Molecular Recognition
The 3D conformation of a molecule is crucial for its interaction with a biological target. This compound has several key conformational features: the piperidine ring, the orientation of the butyramide (B146194) substituent, and the rotation around the amide bond.
The N-methylpiperidine ring typically exists in a chair conformation. The substituents on the ring can be in either an axial or equatorial position. The relative stability of these conformers is critical for binding. Studies on related N-methylpiperidine systems have explored the transformation between chair and twist conformers. rsc.org The butyramide group at the 4-position can also adopt different orientations relative to the ring, which will influence how the molecule fits into a binding pocket.
Furthermore, rotation around the C-N amide bond is hindered due to its partial double-bond character, leading to the possibility of cis and trans isomers. nih.gov The energy barrier for this rotation in sterically hindered amides can be significant. cdnsciencepub.com The specific conformation adopted by the molecule upon binding to a receptor is often the "bioactive conformation," which may not be the lowest energy conformation in solution. Understanding these conformational preferences is essential for designing ligands with optimal binding geometry.
Advanced Analytical Methodologies for Chemical Research and Preclinical Characterization
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for confirming the identity of a synthetic compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). nih.gov This precision allows for the determination of the elemental composition of the molecule with a high degree of confidence, typically with mass accuracy in the low parts-per-million (ppm) range. nih.gov For N-(1-methylpiperidin-4-yl)butyramide, HRMS analysis is used to verify that the synthesized compound has the correct molecular formula, C10H20N2O. By comparing the experimentally measured exact mass to the theoretically calculated mass, researchers can confirm the compound's elemental makeup and rule out alternative structures. nih.gov
Table 8.1: Theoretical HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₂₀N₂O |
| Theoretical Monoisotopic Mass | 184.15756 u |
| Common Adducts (Calculated m/z) | [M+H]⁺: 185.16484 |
| [M+Na]⁺: 207.14678 |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity, Quantification, and Metabolite Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. chemicalbook.com This method is indispensable for assessing the purity of this compound by separating it from any starting materials, by-products, or other impurities. nih.gov
For quantitative analysis, such as in pharmacokinetic studies, a specific and sensitive LC-MS/MS method can be developed. chemicalbook.comchemicalbook.com This involves monitoring specific precursor-to-product ion transitions, an approach known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), which provides high selectivity and allows for accurate measurement of the compound's concentration in complex biological matrices like blood or urine. chemicalbook.comchemicalbook.com
Furthermore, LC-MS is a critical tool for metabolite identification. chemicalbook.com After administration in preclinical models, biological samples can be analyzed to detect and identify metabolites of this compound. High-resolution mass spectrometry is often coupled with LC to determine the elemental composition of potential metabolites, providing clues to the biotransformation pathways the compound undergoes, such as oxidation, demethylation, or hydrolysis. uq.edu.au
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis and Metabolic Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a premier technique for the analysis of volatile and semi-volatile compounds. nih.gov Given the relatively low volatility of this compound, direct analysis by GC-MS is challenging. However, it can be made amenable to GC-MS analysis through chemical derivatization. This process involves converting the amide into a more volatile derivative, which can then be effectively separated and analyzed.
GC-MS is particularly valuable in metabolic profiling studies to detect small, volatile metabolites that may arise from the breakdown of the parent compound. chemicalbook.comnih.gov The technique provides excellent chromatographic resolution and generates reproducible mass spectra that can be compared against established libraries for confident compound identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for elucidating the molecular structure of an organic compound. researchgate.net One-dimensional (1D) NMR experiments, such as ¹H-NMR and ¹³C-NMR, provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule. researchgate.net
¹H-NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons through spin-spin coupling.
¹³C-NMR reveals the number of chemically distinct carbon atoms and their nature (e.g., carbonyl, aliphatic).
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish connectivity between atoms, confirming the final assembled structure of this compound. researchgate.net
Table 8.2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position (Butyramide Moiety) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| C=O | - | ~173 |
| α-CH₂ | ~2.1-2.2 | ~36 |
| β-CH₂ | ~1.6-1.7 | ~19 |
| γ-CH₃ | ~0.9-1.0 | ~14 |
| N-H | ~7.5-8.0 | - |
| Atom Position (Piperidine Moiety) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| N-CH (piperidine ring) | ~3.7-3.9 | ~48 |
| N-CH₃ | ~2.2-2.3 | ~46 |
| Equatorial CH₂ (C2/C6) | ~2.7-2.9 | ~53 |
| Axial CH₂ (C2/C6) | ~1.9-2.1 | ~53 |
| Equatorial CH₂ (C3/C5) | ~1.7-1.8 | ~32 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) Spectroscopy is a rapid and straightforward analytical technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's structure. For this compound, IR spectroscopy can confirm the presence of key functional groups, such as the amide and alkane moieties.
Table 8.3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amide) | Stretch | ~3300 (sharp) |
| C-H (Alkane) | Stretch | ~2850-2950 |
| C=O (Amide I) | Stretch | ~1640 (strong, sharp) |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
X-ray Crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. This technique can unambiguously determine the molecular structure, conformation, and, if applicable, the absolute stereochemistry of chiral centers.
To perform this analysis on this compound, a single crystal of suitable quality must first be grown. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a 3D model of the electron density, from which the atomic positions can be determined. This method would provide definitive proof of the compound's connectivity and its preferred conformation in the solid state. While this compound itself is achiral, this technique would be invaluable for derivatives with stereocenters. The analysis yields precise data on bond lengths, bond angles, and crystallographic parameters such as the space group and unit cell dimensions.
Future Research Directions and Translational Perspectives Non Clinical Human
Exploration of Novel Therapeutic Applications Based on Broad-Spectrum Activity Profiles
The piperidine (B6355638) scaffold is a privileged structure in medicinal chemistry, present in a wide array of pharmaceuticals and bioactive natural products. nih.govijnrd.orgajchem-a.com Derivatives of piperidine have demonstrated a remarkable diversity of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties. ajchem-a.comacademicjournals.org Furthermore, compounds with structural similarities to N-(1-methylpiperidin-4-yl)butyramide have shown promise in treating complex neurological disorders. For instance, N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide has been identified as a potent 5-HT2A receptor inverse agonist with potential antipsychotic applications. nih.govresearchgate.net
Given this context, future research should systematically screen this compound against a broad range of biological targets to uncover novel therapeutic applications. High-throughput screening assays could be employed to assess its activity against various enzyme families, receptor types, and ion channels. The potential for this compound to exhibit activity in areas such as neurodegenerative diseases, oncology, and infectious diseases warrants thorough investigation. The structural relationship to fentanyl analogues also suggests a potential for activity at opioid receptors, which should be carefully characterized. unodc.orgljmu.ac.uk
A proposed research workflow for exploring the therapeutic potential of this compound is outlined below:
| Research Phase | Objective | Methodology | Potential Therapeutic Areas |
| Initial Screening | To identify broad-spectrum biological activity. | High-throughput screening against a diverse panel of receptors and enzymes. | CNS disorders, oncology, infectious diseases, pain management. |
| Lead Identification | To validate and characterize initial hits. | In vitro functional assays, dose-response studies. | Alzheimer's disease, psychosis, bacterial infections, cancer. ajchem-a.comnih.gov |
| Mechanism of Action Studies | To elucidate the molecular mechanisms underlying the observed activity. | Cellular and molecular biology techniques, target deconvolution studies. | Specific signaling pathways, receptor modulation. |
Development of Advanced Synthetic Methodologies for Sustainable Production
The synthesis of amides is a cornerstone of pharmaceutical manufacturing. bohrium.com However, traditional methods often rely on stoichiometric activating reagents, leading to significant waste generation. ucl.ac.uk The principles of green chemistry offer a pathway to more sustainable and cost-effective production processes. ispe.orgnih.govmdpi.comacs.org Future research should focus on developing and optimizing green synthetic routes for this compound.
Promising areas for investigation include:
Biocatalysis: The use of enzymes, such as lipase (B570770) B from Candida antarctica, has shown great potential for the direct amidation of carboxylic acids and amines under mild conditions. nih.gov This approach offers high selectivity and reduces the need for protecting groups and harsh reagents.
Continuous Flow Synthesis: This technique allows for better control over reaction parameters, leading to higher yields, improved safety, and reduced waste. ispe.org
Novel Catalytic Systems: The development of catalysts based on earth-abundant metals or photocatalytic systems using covalent organic frameworks (COFs) could provide highly efficient and recyclable methods for amide bond formation. bohrium.comdst.gov.in
Green Solvents: Replacing traditional organic solvents with more environmentally benign alternatives, such as water or bio-derived solvents, is a key aspect of sustainable synthesis. mdpi.com
A comparative overview of traditional versus potential green synthetic approaches is presented in the table below:
| Parameter | Traditional Amide Synthesis | Green Synthetic Approaches |
| Reagents | Stoichiometric coupling reagents (e.g., carbodiimides, HATU). ucl.ac.uk | Catalytic amounts of enzymes or metal catalysts. bohrium.comnih.gov |
| Solvents | Often chlorinated solvents (e.g., dichloromethane). ucl.ac.uk | Water, ethanol, or solvent-free conditions. mdpi.com |
| Waste Generation | High, due to stoichiometric byproducts. ucl.ac.uk | Low, with water often being the only byproduct. bohrium.com |
| Energy Consumption | Can require high temperatures. dst.gov.in | Often proceeds at ambient temperatures. acs.org |
Integration of Omics Technologies for Systems-Level Understanding of Compound Action
To fully comprehend the biological effects of this compound, a systems-level approach is necessary. The integration of various "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the compound's mechanism of action and its impact on cellular networks. nih.govresearchgate.netdrugtargetreview.com
Future research should leverage these technologies to:
Identify Drug Targets: By analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) in cells or tissues treated with the compound, potential molecular targets can be identified. frontlinegenomics.commdpi.com
Elucidate Biological Pathways: Mapping the observed molecular changes to known biological pathways can reveal the functional consequences of the compound's activity. nih.gov
Discover Biomarkers: Metabolomics can identify changes in the cellular metabolic profile, which can serve as biomarkers for the compound's efficacy or potential off-target effects. drugtargetreview.com
Personalize Medicine: Genomic data can help to identify patient populations that are most likely to respond to the compound based on their genetic makeup. nih.gov
The application of multi-omics can be conceptualized in the following stages:
| Omics Technology | Information Gained | Application in Research |
| Genomics | Identification of genetic variations influencing drug response. | Stratification of patient populations for clinical trials. drugtargetreview.com |
| Transcriptomics | Changes in gene expression patterns. | Elucidation of affected signaling pathways. frontlinegenomics.com |
| Proteomics | Alterations in protein abundance and post-translational modifications. | Direct identification of protein targets and downstream effects. nih.gov |
| Metabolomics | Fluctuations in endogenous and exogenous metabolites. | Discovery of biomarkers and understanding of metabolic reprogramming. drugtargetreview.com |
Design of Targeted Delivery Systems and Prodrug Strategies
The efficacy of a therapeutic agent is not solely dependent on its intrinsic activity but also on its ability to reach the target site in sufficient concentrations while minimizing exposure to non-target tissues. wikipedia.org For a small molecule like this compound, the development of targeted delivery systems and prodrug strategies could significantly enhance its therapeutic index. nih.govcd-bioparticles.com
Future research in this area should explore:
Nanoparticle-based Delivery: Encapsulating the compound in nanoparticles (e.g., liposomes, polymeric nanoparticles, or solid lipid nanoparticles) can improve its solubility, stability, and pharmacokinetic profile. nih.govnih.govastrazeneca.com These nanoparticles can be further functionalized with targeting ligands (e.g., antibodies or peptides) to direct them to specific cells or tissues. wikipedia.orgnih.gov
Prodrug Design: The chemical modification of this compound into an inactive prodrug that is converted to the active form at the target site can improve its absorption, distribution, and selectivity. nih.govirjmets.comacs.org For example, a prodrug could be designed to be activated by enzymes that are overexpressed in a particular disease state.
The table below summarizes potential strategies for enhancing the delivery of this compound:
| Delivery Strategy | Mechanism | Potential Advantages |
| Liposomal Encapsulation | Encapsulation within a lipid bilayer. wikipedia.org | Improved solubility, reduced toxicity, potential for passive targeting via the EPR effect. nih.gov |
| Polymeric Nanoparticles | Entrapment within a polymer matrix. cd-bioparticles.com | Controlled release, surface functionalization for active targeting. nih.gov |
| Prodrug Approach | Chemical modification to an inactive precursor. irjmets.com | Enhanced permeability, site-specific activation, improved oral bioavailability. nih.govacs.org |
Investigation of Stereospecificity in Pharmacological and Metabolic Profiles
The presence of a chiral center at the 4-position of the piperidine ring in this compound, if substituted asymmetrically, or the potential for atropisomerism, means that it can exist as different stereoisomers. It is well-established in pharmacology that stereoisomers of a drug can exhibit significant differences in their biological activity, receptor binding affinity, and metabolic fate. nih.gov
Therefore, a critical area for future research is the investigation of the stereospecificity of this compound. This would involve:
Chiral Synthesis and Separation: The development of stereoselective synthetic methods to produce individual enantiomers or diastereomers in high purity. nih.govresearchgate.net Alternatively, chiral chromatography techniques can be used to separate the different stereoisomers from a racemic mixture.
Pharmacological Evaluation of Isomers: Each stereoisomer should be independently evaluated for its pharmacological activity to determine if one is more potent or has a more desirable profile than the others. nih.gov
Stereoselective Metabolism Studies: Investigating the metabolic pathways for each isomer is crucial, as differences in metabolism can lead to variations in efficacy and duration of action.
The importance of stereochemistry is exemplified by the potent analgesic ohmefentanyl, where different stereoisomers display vast differences in analgesic activity and receptor affinity. nih.gov A similar investigation for this compound is essential for a complete understanding of its structure-activity relationship and for the development of a potentially more effective and safer therapeutic agent.
Q & A
Q. What are the recommended synthetic methodologies for N-(1-methylpiperidin-4-yl)butyramide, and how can purity and structural integrity be validated?
- Methodological Answer : A common approach involves coupling 1-methylpiperidin-4-amine with butyryl chloride under basic conditions (e.g., triethylamine in dichloromethane). Post-synthesis, purification via column chromatography (silica gel, eluent: methanol/dichloromethane gradient) is recommended. Structural validation should employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). For purity assessment, HPLC with UV detection (λ = 254 nm) is advised, targeting ≥98% purity.
- Reference Table :
| Reaction Step | Reagents/Conditions | Purification Method | Analytical Validation |
|---|---|---|---|
| Amide coupling | Butyryl chloride, Et₃N, DCM, 0°C → RT, 12h | Column chromatography (MeOH/DCM) | ¹H/¹³C NMR, HRMS, HPLC |
Q. What safety protocols are critical when handling this compound, given structural similarities to controlled substances?
- Methodological Answer : Due to structural parallels with Schedule I opioids (e.g., para-fluorobutyryl fentanyl ), researchers must:
- Conduct a regulatory review (e.g., DEA Scheduling Actions ) to confirm compliance.
- Use fume hoods, nitrile gloves, and lab coats to prevent dermal/ocular exposure.
- Store the compound in a locked, temperature-controlled cabinet with access logs.
- Reference Safety Data Sheets (SDS) for piperidine analogs (e.g., acute toxicity data ).
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives with enhanced receptor selectivity?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against target receptors (e.g., opioid or serotonin receptors) can predict binding affinities. For example:
- Compare the compound’s piperidine-amide scaffold to pimavanserin’s 5-HT2A inverse agonism .
- Optimize substituents (e.g., fluorophenyl groups ) to reduce off-target effects. Validate predictions via in vitro radioligand binding assays (e.g., competitive displacement using [³H]ketanserin for 5-HT2A ).
- Reference Table :
| Target Receptor | Computational Tool | Key Interactions | Experimental Validation |
|---|---|---|---|
| 5-HT2A | AutoDock Vina | Pi-pi stacking, hydrogen bonding | Radioligand binding assays |
Q. How should researchers address discrepancies in metabolic stability data for this compound across in vitro and in vivo models?
- Methodological Answer :
- In vitro : Use liver microsomes (human/rat) with NADPH cofactor to assess CYP450-mediated degradation. Monitor via LC-MS/MS.
- In vivo : Conduct pharmacokinetic studies in rodent models (plasma sampling at 0, 1, 3, 6, 12h post-dose). Compare AUC and half-life to in vitro predictions.
- Troubleshooting : Discrepancies may arise from transporter-mediated uptake or species-specific metabolism. Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile data .
Q. What strategies mitigate off-target effects in behavioral studies of this compound analogs?
- Methodological Answer :
- Selectivity Screening : Test against panels of GPCRs, ion channels, and transporters (e.g., Eurofins CEREP panel).
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values for primary vs. off-target effects (e.g., locomotor activity vs. catalepsy in rodents).
- Structural Refinement : Introduce bulky substituents (e.g., tert-butyl ) to sterically hinder non-target binding pockets.
Regulatory and Ethical Considerations
Q. What documentation is essential for DEA compliance when studying this compound in the United States?
- Methodological Answer :
- Submit a DEA Form 225 for Schedule I research registration if structural analogs (e.g., para-methoxybutyryl fentanyl ) are controlled.
- Maintain detailed inventory logs (quantity synthesized, used, stored) per 21 CFR §1304.
- Include regulatory references from the Lists of Scheduling Actions in grant applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
